molecular formula C16H14N2S2 B101628 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione CAS No. 16116-38-4

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione

Cat. No. B101628
CAS RN: 16116-38-4
M. Wt: 298.4 g/mol
InChI Key: UBDWGZOSBWODRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a yellow crystalline powder that is soluble in organic solvents, and it has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied extensively for its potential use as a neurotoxin in animal models of Parkinson's disease. When 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is administered to animals, it is selectively taken up by dopamine-producing neurons in the brain, where it is metabolized to the toxic metabolite MPP+. MPP+ then causes the degeneration of these neurons, leading to a Parkinson's-like syndrome. This model has been used to study the pathophysiology of Parkinson's disease and to test potential treatments for the disease.

Mechanism Of Action

The mechanism of action of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves its metabolism to MPP+, which then causes the degeneration of dopamine-producing neurons in the brain. MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death. The specific mechanism by which MPP+ causes the selective degeneration of dopamine-producing neurons is not fully understood, but it is thought to involve the selective uptake of MPP+ by these neurons.

Biochemical And Physiological Effects

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has a range of biochemical and physiological effects, including the selective degeneration of dopamine-producing neurons in the brain, the inhibition of mitochondrial complex I, and the induction of oxidative stress. 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has also been shown to have immunosuppressive effects, and it has been studied for its potential use in the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione in lab experiments is its selective toxicity to dopamine-producing neurons in the brain. This allows researchers to study the pathophysiology of Parkinson's disease in a more targeted way than other models of the disease. However, one limitation of using 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione is that it is a potent neurotoxin, and care must be taken to ensure that it is handled safely in the lab.

Future Directions

There are several potential future directions for research on 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione. One area of interest is the development of new treatments for Parkinson's disease based on the selective degeneration of dopamine-producing neurons. Another area of interest is the use of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione as a tool to study the role of oxidative stress in neurodegenerative diseases. Additionally, 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione has been studied for its potential use in the treatment of autoimmune diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione involves the reaction of thiosemicarbazide with 2,4-dichlorobenzaldehyde, followed by the reaction of the resulting product with methyl iodide. This method was first described in a 1979 paper by Zaremba and colleagues, and it has since been used in numerous studies of 3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione.

properties

CAS RN

16116-38-4

Product Name

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-methyl-5,5-diphenylimidazolidine-2,4-dithione

InChI

InChI=1S/C16H14N2S2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20)

InChI Key

UBDWGZOSBWODRB-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3

SMILES

CN1C(=S)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=S)C(N=C1S)(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

3-Methyl-5,5-diphenyl-2,4-imidazolidinedithione

Origin of Product

United States

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